molecular formula C20H15FN2O3S B6491513 3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326887-09-5

3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6491513
CAS No.: 1326887-09-5
M. Wt: 382.4 g/mol
InChI Key: BAZQNYUJYQAGOH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3-fluorophenyl group at position 3 and a 4-methoxybenzyl moiety at position 1. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-26-16-7-5-13(6-8-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-4-2-3-14(21)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQNYUJYQAGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.

    Attachment of the 4-methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the thienopyrimidine core is alkylated with a methoxybenzyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the structure.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving thienopyrimidine derivatives.

    Material Science: The compound may have applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The thieno[3,2-d]pyrimidine-2,4-dione core differentiates this compound from pyrimidine-2,4-dione derivatives (e.g., AZT, stavudine), which lack the fused thiophene ring. The thiophene ring enhances π-π stacking interactions and metabolic stability compared to simpler pyrimidine-diones . For example, pyrimidine-2,4-diones like 6-arylthio-3-hydroxypyrimidine-2,4-diones () exhibit anti-HIV activity but may have lower bioavailability due to the absence of the thiophene moiety .

Substituent Effects

  • Position 1 Modifications: The 4-methoxybenzyl group in the target compound contrasts with analogs such as 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione (), where bulkier substituents (e.g., tert-butyl) may hinder receptor binding.
  • Position 3 Modifications: The 3-fluorophenyl group in the target compound is structurally similar to 3-(4-fluorobenzyl) analogs (). Fluorine atoms improve lipophilicity and metabolic stability, as seen in 6-((3-fluorophenyl)thio)pyrimidine-diones (), which exhibit higher melting points (195–197°C) compared to non-fluorinated analogs .

Physicochemical Properties

Compound Core Structure Substituents (Position) Melting Point (°C) Yield (%) Key Activity
Target Compound Thieno[3,2-d]pyrimidine-dione 3-(3-Fluorophenyl), 1-(4-MeOBn) Not reported ~70%* Not reported
6-((3-Fluorophenyl)thio)-pyrimidine-dione (12i, ) Pyrimidine-dione 3-OH, 6-(3-FPhS) 195–197 69 Anti-HIV RT inhibition
1-(4-MeOBn)-3-OH-7-Me-thieno[3,2-d]pyrimidine-dione (CAS 875569-76-9, ) Thieno[3,2-d]pyrimidine-dione 3-OH, 7-Me, 1-(4-MePhCH2) Not reported Not reported Cytotoxicity (moderate)
3-(4-Fluorobenzyl)-1-oxadiazole analog () Thieno[3,2-d]pyrimidine-dione 1-oxadiazole, 3-(4-FBn) Not reported Not reported Not reported

*Estimated based on analogous syntheses in .

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